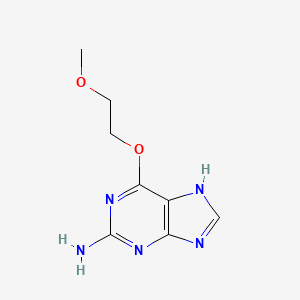
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with a 2-methoxyethoxy group, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE typically involves multi-step organic reactions One common synthetic route starts with the functionalization of a purine derivativeFor example, the reaction of a purine derivative with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the 2-methoxyethoxy group can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance its solubility and bioavailability, facilitating its interaction with target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-amino-6-chloropurine: A synthetic purine derivative with different substituents.
6-(2-hydroxyethoxy)-7H-purin-2-amine: A similar compound with a hydroxyethoxy group instead of a methoxyethoxy group.
Propiedades
Número CAS |
105797-60-2 |
|---|---|
Fórmula molecular |
C8H11N5O2 |
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
6-(2-methoxyethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C8H11N5O2/c1-14-2-3-15-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13) |
Clave InChI |
NXQXGALZDPNWMP-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=NC(=NC2=C1NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















